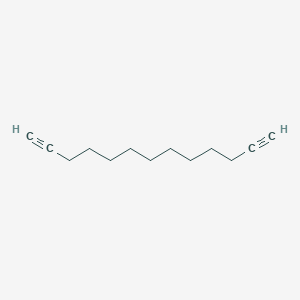

Trideca-1,12-diyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38628-39-6 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

trideca-1,12-diyne |

InChI |

InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1-2H,5-13H2 |

InChI Key |

ADPIJJJMOBOULR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCC#C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Trideca 1,12 Diyne

Hydroelementation Reactions of Terminal Diynes

Hydroelementation, the addition of an E-H bond (where E is a heteroatom) across a carbon-carbon triple bond, is a fundamental transformation for terminal diynes like Trideca-1,12-diyne. rsc.orgrsc.org These reactions provide access to a wide array of functionalized vinyl derivatives. The presence of two reactive sites means that selectivity—mono- versus di-addition, and regioselectivity (Markovnikov vs. anti-Markovnikov)—is a critical aspect of these transformations. rsc.orgresearchgate.net

The hydroboration of separated 1,n-diynes can yield a variety of products, including boryl-substituted enynes or bisboryl-substituted dienes, which are valuable intermediates for further synthetic transformations like Suzuki-Miyaura cross-coupling reactions. rsc.orgwhiterose.ac.uk The selectivity of the process is highly dependent on the catalyst and the structure of the reactants. thieme-connect.de

For terminal diynes, the addition of borane (B79455) reagents like pinacolborane (HBpin) typically proceeds with high regioselectivity. Transition metal catalysis is often employed to control the outcome. For instance, ruthenium(II) hydride complexes, such as [RuHCl(CO)(PPh₃)₃], have been shown to catalyze the syn-addition of HBpin to symmetrical 1,4-diaryl-substituted 1,3-diynes, with the boron atom adding to the internal carbon of the diyne system. mdpi.comresearchgate.net While this applies to conjugated diynes, the principles of catalyst-controlled regioselectivity are broadly applicable. For separated diynes like this compound, anti-Markovnikov addition is generally favored, placing the boryl group at the terminal carbon.

Cobalt catalysts, generated from precursors like Co(acac)₂ with phosphine (B1218219) ligands, can also direct the regioselectivity of hydroboration. rsc.orgmdpi.com Depending on the choice of the phosphine ligand (e.g., xantphos (B1684198) vs. dppf), the boryl group can be directed to either the internal or terminal carbon of a conjugated diyne system. rsc.org In the context of 1,6- and 1,7-diynes, cobalt catalysis can initiate a hydroboration/cyclization cascade, forming cyclic products. rsc.orgthieme-connect.de This pathway underscores the potential for this compound to undergo intramolecular reactions, although the long, flexible tether makes intermolecular reactions or simple mono/di-addition more probable under standard conditions.

Recent developments have also explored the use of main group metal complexes and even catalyst-free conditions for hydroboration. nih.govchemrxiv.org Sodium triethylborohydride, for example, has been shown to catalyze the regioselective hydroboration of terminal alkynes, yielding (E)-alkenyl boronates with high anti-Markovnikov selectivity. chemrxiv.org

| Catalyst System | Borane Reagent | Substrate Type | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| [RuHCl(CO)(PPh₃)₃] | HBpin | 1,3-Diynes | Syn-addition, Boryl group on internal carbon | mdpi.comresearchgate.net |

| Co(acac)₂ / Ligand | HBpin | 1,3-Diynes | Ligand-controlled regioselectivity | rsc.orgmdpi.com |

| CoCl₂ / TBAF | HBpin | 1,6-Diynes | Hydroboration/cyclization cascade | rsc.org |

| Sodium Triethylborohydride | HBpin | Terminal Alkynes | Anti-Markovnikov, (E)-alkenyl boronate | chemrxiv.org |

Hydrosilylation of diynes is a powerful method for synthesizing organosilicon compounds, including valuable monomers for silicon-containing polymers. rsc.orgacs.org Similar to hydroboration, the reaction can be controlled to yield mono- or bis-silylated products. Platinum complexes, such as Karstedt's catalyst (Pt₂(dvs)₃) and Speier's catalyst (H₂PtCl₆), are classic and highly effective catalysts for the hydrosilylation of terminal alkynes, typically favoring syn-addition of the silane (B1218182) to give the E-isomer. rsc.orgmdpi.comresearchgate.net

The reaction of this compound with a hydrosilane like triethylsilane in the presence of a platinum catalyst can be expected to proceed stepwise. By controlling the stoichiometry, either the mono-adduct, (E)-1-triethylsilyl-trideca-1-en-12-yne, or the di-adduct, (1E,12E)-1,13-bis(triethylsilyl)trideca-1,12-diene, can be selectively formed.

Cobalt and rhodium complexes are also effective catalysts. A cobalt system using Co(acac)₂ and dppp (B1165662) (1,3-bis(diphenylphosphino)propane) has been shown to catalyze the syn-hydrosilylation of 1,3-diynes with high regio- and stereoselectivity via a proposed cobalt(I)-hydride intermediate. mdpi.comrsc.org Rhodium complexes have been utilized in the silacarbocyclisation of 1,6-diynes, a tandem hydrosilylation/cyclization process. rsc.org

| Catalyst | Silane Type | Substrate Type | Typical Product | Reference |

|---|---|---|---|---|

| Platinum (Karstedt's, Speier's) | Trialkylsilanes, etc. | Terminal Alkynes/Diynes | (E)-vinylsilanes (anti-Markovnikov) | rsc.orgmdpi.comresearchgate.net |

| Co(acac)₂ / dppp | Various | 1,3-Diynes | Silyl-functionalized 1,3-enynes | mdpi.comrsc.org |

| Rhodium Complexes | Hydrosilanes | 1,6-Diynes | Silacarbocyclization products | rsc.org |

| [Rh₆(CO)₁₆] | Triethylsilane | Poly[(silylene)diynes] | Organosilicon polymers | mdpi.com |

Cycloaddition Reactions and Annulative Chemistry

The alkyne units of this compound can participate as 2π components in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and polycyclic frameworks in a single step.

While an unconjugated diyne like this compound cannot act as a diene in a classical Diels-Alder reaction, its terminal alkyne groups are excellent dienophiles. Furthermore, it can serve as a precursor to a more complex reactant. A notable variant is the hexadehydro-Diels–Alder (HDDA) reaction, a cycloisomerization where a 1,3-diyne system reacts with a tethered alkyne (the diynophile) to generate a highly reactive benzyne (B1209423) intermediate, which can then be trapped. wisc.edu A substrate for an intramolecular HDDA reaction could potentially be synthesized from this compound.

More directly, the terminal alkyne groups of this compound can react with a diene. For example, reaction with a diene like 1,3-butadiene (B125203) would require forcing conditions, but cycloaddition with more reactive dienes, such as cyclopentadiene (B3395910) or electron-rich Danishefsky's diene, could proceed to form mono- or bis-cycloadducts. Transition metal catalysis can significantly lower the activation barrier for such [4+2] cycloadditions. williams.edu Nickel(0) and other transition metals can catalyze intramolecular [4+2] reactions of dienynes, demonstrating a mechanistic alternative to the concerted thermal Diels-Alder pathway. williams.edu

The [2+2+2] cyclotrimerization of three alkyne units is an atom-economical method for constructing substituted benzene (B151609) rings. thieme-connect.de This reaction can occur between three separate alkyne molecules or in an intramolecular or partially intramolecular fashion. Transition metal catalysts based on Co, Rh, Ni, Pd, and Ru are essential for this transformation. thieme-connect.deresearchgate.net

This compound can undergo a [2+2+2] cycloaddition with an external alkyne. For example, co-cyclization with dimethyl acetylenedicarboxylate, catalyzed by a palladium complex, would lead to a highly functionalized aromatic ring bearing a long alkyl tether.

A highly relevant study by Gentsch and Gladysz described the manganese-catalyzed cyclotrimerization of triynes. acs.org Specifically, they reported the cyclization of dimethyl trideca-2,7,12-triyne-1,13-dioate derivatives into phthalic acid ester analogues in excellent yields. This substrate is structurally analogous to this compound, showcasing the feasibility of using such long-chain poly-ynes in complex cyclization cascades to form aromatic systems. acs.org The reaction demonstrates that even with a long, flexible tether, the terminal reactive groups can be brought together effectively by a metal template to undergo cyclization.

| Substrate Type | Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| 1,6-Enyne | Palladium/PPh₃ | Internal Alkyne | Fused Tricyclic Hydronaphthofuran | researchgate.net |

| Triyne Diesters (Trideca- derivative) | [Pd₂(dba)₃]/PPh₃ | (Intramolecular) | Phthalic Acid Ester Analogues | acs.org |

| Diyne | Nitrile | Rhodium | Pyridine (B92270) derivatives | ncsu.edu |

| Arene-bridged Triyne | Mn(I) Complex (photocatalyzed) | (Intramolecular) | Helical Aromatic Structure | acs.org |

Transition Metal-Catalyzed Transformations of this compound Substrates

Beyond the specific reactions detailed above, this compound is a versatile substrate for a wide range of other transition metal-catalyzed reactions. The terminal alkyne moieties are amenable to well-established coupling reactions like the Sonogashira, Heck, and Glaser couplings.

For instance, an intramolecular Glaser coupling of this compound under high dilution conditions, typically using copper salts like copper(II) acetate (B1210297) in a solvent such as pyridine, can produce large macrocyclic polyynes. molaid.com

Catalytic systems involving platinum, such as PtCl₄, have been shown to effect domino reactions in alkyne diols, leading to fused bicyclic acetals through intramolecular hydroalkoxylation pathways. researchgate.net A diol derivative of this compound could potentially undergo such a transformation to yield a large, oxygen-containing macrocycle.

Furthermore, nickel-catalyzed cycloadditions involving diynes and alkenes provide a route to complex carbocycles. williams.edu The ability of transition metals to act as templates, bringing the remote reactive ends of a long-chain substrate like this compound into proximity, is a recurring theme that enables the formation of macrocycles and other complex architectures that would be challenging to synthesize via other methods. acs.org

Palladium-Catalyzed Insertion and Functionalization Reactions

Palladium catalysis provides a powerful tool for the functionalization of diynes, including the formation of large-ring structures through intramolecular reactions. For long-chain diynes like this compound, intramolecular cyclocarbonylation is a particularly effective strategy for synthesizing macrocycles. These reactions can tolerate a wide array of functional groups, leading to the formation of oxygen-, nitrogen-, or sulfur-containing tricyclic heterocycles in high yields. nih.gov The use of heterogeneous dendritic catalysts immobilized on silica (B1680970) gel facilitates easy recovery and reuse of the palladium catalyst, enhancing the sustainability of the process. nih.gov

Another significant palladium-catalyzed transformation is the intramolecular C-H bond activation and arylation to form macrocyclic peptides. mdpi.com This method allows for the creation of biaryl or aryl-vinyl cross-links within peptide structures, demonstrating the potential for incorporating diyne-derived linkers into complex biomolecules. mdpi.com The mechanism often involves the oxidative addition of a tethered aryl iodide to a palladacycle intermediate, which is formed via C-H activation, followed by reductive elimination to yield the macrocyclic product. mdpi.com While these examples showcase the general reactivity of long-chain precursors, they highlight the potential pathways for this compound functionalization.

Furthermore, palladium catalysis is instrumental in the post-cyclization functionalization of macrocycles derived from diynes. For instance, macrocycles containing 5-iodo-1,2,3-triazole units, formed via copper-catalyzed cycloaddition, can be further modified using palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Representative Palladium-Catalyzed Intramolecular Cyclocarbonylation This table illustrates a general reaction for forming macrocycles from precursors analogous to this compound.

| Reactant Type | Catalyst System | Reaction Type | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Long-chain diol or diamine with terminal aryl halides | Palladium-complexed dendrimers on silica gel, CO | Intramolecular Cyclocarbonylation | 12- to 18-membered macrocycles | Tolerates various functional groups; catalyst is recyclable. | nih.gov |

Ruthenium, Cobalt, and Rhodium Catalysis in Diyne Reactivity

Ruthenium, cobalt, and rhodium complexes catalyze a distinct set of transformations for diynes, often involving hydrofunctionalization and cyclization reactions.

Ruthenium Catalysis: Ruthenium catalysts are effective in the hydrative cyclization of diynes, providing access to functionalized cyclic enones and 3-sulfolenes. nih.gov For separated diynes, such as this compound, ruthenium hydride pincer complexes can facilitate anti-Markovnikov trans-hydroboration, yielding (Z)-vinyl boranates under mild conditions. rsc.org The proposed mechanism for these hydroboration reactions involves the insertion of the diyne into the Ru-H bond, followed by a σ-bond metathesis with the borane. rsc.org

Cobalt Catalysis: Cobalt catalysts are employed for the regio- and stereoselective hydrosilylation of diynes to produce silyl-functionalized 1,3-enynes. mdpi.com The mechanism is believed to proceed through a cobalt(I)-hydride intermediate. mdpi.com Additionally, cobalt can catalyze the [2+2+2] cyclotrimerization of a diyne with a nitrile to synthesize pyridines. ncsu.edu Cobalt(II) complexes have also been developed for the hydroarylation of diynes with picolinamides, where C-H bond cleavage is a key step. rsc.org

Rhodium Catalysis: Rhodium catalysts have been specifically used in the chemo- and regioselective intermolecular cyclotrimerization of terminal alkynes, including this compound, to synthesize paracyclophanes. molaid.com A cationic rhodium(I) complex with a modified BINAP ligand was shown to be effective for this transformation. molaid.com Rhodium complexes are also utilized in silylative cyclization and carbonylation reactions of diynes, where the reaction outcome can be controlled by factors like CO pressure and the specific structure of the catalyst and substrates. rsc.org

Table 2: Rhodium-Catalyzed Cyclotrimerization of this compound

| Reactant | Catalyst System | Reaction Type | Product Type | Key Features | Reference(s) |

|---|

Radical Reactions and Mechanistic Elucidation in Diyne Systems

Radical reactions offer a metal-free pathway for the cyclization of diynes. researchgate.net The general process involves three key steps: radical generation, radical addition to an unsaturated bond, and chain propagation. mdpi.com Photoinduced reactions, for example, can trigger the cyclization of 1,6-diynes via a sulfonyl radical, forming three new bonds under mild conditions without the need for metals or additives. researchgate.net Mechanistic studies confirm that these transformations proceed through a radical pathway. researchgate.netrsc.org

Another approach involves the use of N-heterocyclic carbene (NHC)-boryl radicals. chinesechemsoc.org This catalytic process is initiated by the addition of the NHC-boryl radical to an alkyne moiety, which then triggers a radical cascade, including intramolecular cyclization. chinesechemsoc.org The absence of a reaction when a radical initiator is omitted supports the proposed radical mechanism. chinesechemsoc.org For a long-chain substrate like this compound, such radical cyclizations would be expected to lead to macrocyclic products or polymers, depending on the reaction conditions and concentration.

Table 3: General Mechanism of Radical Cyclization of Diynes

| Step | Description | Intermediate(s) | Significance | Reference(s) |

|---|---|---|---|---|

| 1. Initiation | Generation of a radical species (e.g., via photolysis or a chemical initiator). | Initiator radical (R•) | Starts the chain reaction. | researchgate.netmdpi.com |

| 2. Propagation | Addition of R• to one alkyne terminus of the diyne, followed by intramolecular cyclization of the resulting vinyl radical onto the second alkyne. | Vinyl radical, Cyclized radical | Forms the cyclic structure. | researchgate.netchinesechemsoc.org |

| 3. Termination | The radical chain is terminated by recombination or other pathways. | Stable product | Completes the reaction. | mdpi.com |

Solid-State Reactivity and Host-Guest Chemistry Involving Diyne Frameworks

The reactivity of diynes in the solid state is highly dependent on their crystal packing. Topochemical polymerizations are solid-state reactions where the alignment of monomers in the crystal lattice dictates the structure of the resulting polymer. rsc.org This solvent-free method can produce highly regular polymers from diacetylene monomers when they are packed in close proximity and with a suitable orientation. rsc.orgescholarship.org For this compound, achieving the necessary crystal packing could allow for its polymerization into a regular, conjugated polymer upon stimulation by heat or light.

Host-guest chemistry can be used to control the reactivity of molecules like diynes in the solid state. nih.gov By encapsulating a flexible diyne within the cavity of a macrocyclic host or a coordination cage, it is possible to pre-organize the molecule into a specific conformation. acs.orgnih.gov This confinement can bring the reactive alkyne ends into proximity, facilitating intramolecular reactions like cyclization or enabling specific intermolecular reactions like a stereospecific [2+2] cycloaddition, which would otherwise not occur. nih.gov The extension of host-guest chemistry from solution to the solid state often results in more robust complexes with potentially higher guest affinities, opening avenues for applications in materials science. nih.govberkeley.edu

Table 4: Principles of Solid-State Reactivity of Diynes

| Concept | Description | Requirements for this compound | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| Topochemical Polymerization | A solid-state reaction where monomer alignment in the crystal lattice controls the polymer structure. | Crystalline packing with reactive alkyne groups aligned within specific distances and angles. | Regio- and stereoregular polymer. | rsc.orgescholarship.org |

| Host-Guest Chemistry | Encapsulation of a guest molecule (diyne) within a host molecule (e.g., cyclodextrin, coordination cage). | A host with a cavity size and shape complementary to this compound. | Pre-organization for selective intramolecular cyclization or controlled intermolecular reactions. | nih.govacs.orgnih.gov |

Polymerization of Trideca 1,12 Diyne: Monomer to Polymeric Architectures

Metathesis Polymerization of Diynes

Alkyne metathesis is a powerful reaction involving the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. wikipedia.org When applied to α,ω-diynes like trideca-1,12-diyne, this reaction can lead to polymerization, forming long-chain polymers with conjugated backbones. The process, known as acyclic diyne metathesis (ADMET), is analogous to the well-known acyclic diene metathesis for producing polyolefins. The reaction proceeds via a step-growth mechanism, typically requiring vacuum to remove the small alkyne byproduct (e.g., but-2-yne if using an internal alkyne initiator) to drive the polymerization to completion.

Achieving controlled, living polymerization allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. ibm.comethz.ch For diynes, living polymerization is most effectively achieved through a chain-growth mechanism rather than the step-growth ADMET process. This is often accomplished via cyclopolymerization, where the intramolecular ring-closing metathesis is followed by intermolecular propagation. nih.gov

By carefully selecting the catalyst and reaction conditions, the termination and chain-transfer side reactions can be suppressed, imparting living characteristics to the polymerization. researchgate.net For instance, stabilizing the propagating carbene species is crucial. This can be achieved by using specific ligands on the metal center, lowering the reaction temperature, or using weakly coordinating solvents. nih.gov The living nature of these polymerizations enables the sequential addition of different monomers to create well-defined block copolymers, a key strategy for developing advanced materials with tailored nanostructures. nih.govresearchgate.netrsc.org

The success of diyne metathesis polymerization hinges on the choice of catalyst. The primary catalysts employed are high-oxidation-state molybdenum, tungsten, and ruthenium carbene or alkylidyne complexes.

Molybdenum and Tungsten Catalysts: Schrock-type molybdenum and tungsten alkylidyne complexes were among the first systems used for controlled diyne polymerization. nih.gov These catalysts are highly active but are also sensitive to air and moisture and have limited tolerance for functional groups. wikipedia.org

Ruthenium Catalysts: Grubbs-type ruthenium carbene complexes are widely used due to their remarkable stability towards air and moisture, and their high tolerance for a wide variety of functional groups. nih.govnih.gov While initially developed for olefin metathesis, third-generation Grubbs catalysts (G3) have proven to be excellent for the controlled cyclopolymerization of diynes. nih.gov Ruthenium Fischer-type carbenes have also emerged as competent species for specific copolymerization reactions involving diynes. nih.govacs.orgbohrium.comnih.gov

| Catalyst Type | Common Examples | Key Characteristics | Primary Applications |

|---|---|---|---|

| Molybdenum/Tungsten (Schrock-type) | Mo(NAr)(CHCMe₂Ph)(OR)₂, W(C-t-Bu)(CH-t-Bu)₃ | High activity; Sensitive to air, moisture, and protic functional groups. | Polymerization of non-functionalized diynes; High vacuum ADMET. |

| Ruthenium (Grubbs-type) | Grubbs 1st, 2nd, and 3rd Generation (G1, G2, G3); Hoveyda-Grubbs catalysts. | Excellent stability; High functional group tolerance. nih.gov | Controlled living cyclopolymerization; Polymerization of functionalized diynes. nih.gov |

| Ruthenium (Fischer-type) | Ruthenium alkoxymethylidene complexes | Competent for specific copolymerizations; Enables unique mechanisms like CAMC. nih.govbohrium.com | Cascade alternating metathesis cyclopolymerization (CAMC). nih.gov |

Cyclopolymerization Mechanisms of Diynes

For many α,ω-diynes, particularly 1,6- and 1,7-diynes, metathesis polymerization proceeds via a cyclopolymerization (CP) mechanism. nih.gov This is a chain-growth process initiated by the reaction of a metal carbene catalyst with one of the alkyne groups of the monomer. The resulting metallacyclobutene intermediate then undergoes an intramolecular ring-closing reaction with the second alkyne group, forming a cyclic unit and regenerating a propagating metal carbene. This process creates a polymer backbone composed of fused five- or six-membered rings. nih.gov For this compound, the long spacer chain would make direct cyclopolymerization to a single large ring highly unlikely due to entropic factors; instead, other polymerization pathways or cross-linking would be favored. However, the principles of cyclopolymerization are central to understanding more complex cascade reactions.

A more advanced mechanism is the Cascade Alternating Metathesis Cyclopolymerization (CAMC), which creates highly alternating copolymer microstructures. nih.govacs.orgbohrium.com This method involves the copolymerization of a diyne monomer with a cyclic enol ether, such as dihydrofuran (DHF). nih.gov The process is initiated by the facile addition of a ruthenium Fischer carbene to a terminal alkyne of the diyne. acs.orgbohrium.com This new species then reacts with DHF in a ring-opening metathesis step, which is followed by an intramolecular ring-closing step with the second alkyne of the original diyne monomer. The result is a controlled, chain-growth polymerization that produces degradable polymers with high degrees of alternation (>97%), low dispersities, and predictable molecular weights. nih.govacs.org This technique offers a sophisticated route to sequence-controlled polymers from diyne feedstocks.

Oxidative Polymerization and Cross-Linking of Diyne Units

Beyond metathesis, terminal diynes like this compound can be polymerized through oxidative coupling reactions, such as the Hay or Glaser couplings. These methods, typically catalyzed by copper complexes in the presence of an oxidant (like oxygen), link the terminal alkyne units to form a poly(diacetylene) backbone. This approach is fundamentally different from metathesis as it creates a distinct conjugated structure of alternating single, double, and triple bonds.

Furthermore, the alkyne units within a polymer chain, or the unreacted terminal alkynes of this compound, can serve as sites for post-polymerization modification and cross-linking. A prominent method is the thiol-yne "click" reaction, where a thiol adds across the triple bond, often initiated by UV light or radicals. nsf.gov This reaction is highly efficient and tolerant to oxygen, making it a robust method for creating cross-linked networks from alkyne-functionalized polymers. nsf.gov Such cross-linking can transform a soluble, linear polymer into a durable, insoluble thermoset material, significantly altering its mechanical and thermal properties.

Topological and Microstructural Control in Polydiyne Synthesis

Control over the polymer's architecture is essential for tailoring its final properties. In polydiyne synthesis, several factors can be manipulated to achieve topological and microstructural control.

Catalyst Selection: The choice of catalyst dictates the polymerization mechanism and selectivity. For instance, using Z-selective ruthenium catalysts can favor the formation of 6-membered rings in cyclopolymerization over the more common 5-membered rings. nih.gov

Living Polymerization: Employing controlled living polymerization techniques is the most powerful tool for controlling topology. It allows for the synthesis of linear polymers with defined length and enables the creation of more complex architectures like diblock copolymers through sequential monomer addition. nih.govresearchgate.net

Monomer Structure: The structure of the diyne monomer itself plays a crucial role. Bulky substituents can influence the regioselectivity of the cyclization step. nih.gov In this compound, the long, flexible undecyl spacer influences the polymer's physical properties, such as its glass transition temperature and solubility, and can affect the propensity for intra- versus intermolecular reactions.

Advanced Mechanisms: Techniques like CAMC provide precise sequence control, generating highly ordered, alternating copolymers that would be inaccessible through other methods. nih.gov This allows for fine-tuning of polymer properties, such as degradability, by incorporating specific linkages into the backbone. nih.govacs.org

Through the strategic combination of these elements, the polymerization of diynes can be directed to produce a wide array of polymeric architectures with precisely controlled microstructures and topologies.

Applications of Trideca 1,12 Diyne in Advanced Materials Science

Development of Conductive Polymers and Materials for Organic Electronics

Conductive polymers are organic materials that can conduct electricity, offering advantages such as flexibility, light weight, and low cost over traditional inorganic conductors. idw-online.deresearchgate.net The integration of diyne moieties, such as that found in Trideca-1,12-diyne, into polymer backbones can lead to the formation of highly conjugated systems. This extended π-conjugation is a prerequisite for electrical conductivity. researchgate.net

Recent breakthroughs in conductive polymer research have demonstrated the potential for creating materials with exceptional electrical properties. idw-online.de While direct studies on this compound's role in the highest-performing conductive polymers are not extensively detailed, the fundamental principles of polymer chemistry suggest its utility. The terminal alkyne groups of this compound can undergo various polymerization reactions, such as oxidative coupling, to form polydiyne chains. These chains, with their alternating double and triple bonds, can facilitate the movement of charge carriers, a key factor in electrical conductivity. The long aliphatic chain of this compound can also influence the solubility and processability of the resulting polymers, which are critical factors for their application in electronic devices. sigmaaldrich.com

The development of n-type (electron-transporting) conjugated polymers is a significant area of research in organic electronics, as they are essential for creating efficient electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.comdiva-portal.org The chemical versatility of this compound allows for its potential incorporation into polymer architectures designed to favor electron transport.

Nanomaterial Fabrication and Supramolecular Self-Assembly

Supramolecular self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govmdpi.com This bottom-up approach is a powerful tool for creating complex nanostructures.

Diacetylene-containing lipids and glycolipids are known to self-assemble into various nanostructures like nanotubes, vesicles, and ribbons. researchgate.netsigmaaldrich.com Upon exposure to UV light, these self-assembled structures can undergo topochemical polymerization, where the diacetylene units crosslink to form highly stable and colored polydiacetylene materials. sigmaaldrich.com

While specific research on this compound within lipid systems is not extensively documented, the principles of diacetylene self-assembly are applicable. By functionalizing the terminal alkynes of this compound with hydrophilic head groups, amphiphilic molecules can be created. These amphiphiles would be expected to self-assemble in aqueous environments, with the long hydrocarbon chain of the this compound forming the hydrophobic core of the assembly. The diacetylene units would then be positioned for polymerization, leading to the formation of robust, functional nanomaterials. The length of the hydrocarbon chain is a critical factor influencing the packing and, consequently, the properties of the resulting polydiacetylene. researchgate.net

Stimuli-responsive materials are "smart" materials that change their properties in response to external triggers such as temperature, pH, light, or chemical analytes. nih.govsigmaaldrich.comrsc.org Polydiacetylenes are well-known for their chromic responses; they often exhibit a distinct color change (e.g., from blue to red) when perturbed. sigmaaldrich.com This color change is attributed to a conformational change in the polymer backbone, which alters the electronic conjugation.

The incorporation of this compound into such systems could allow for the fine-tuning of their responsive properties. The long, flexible methylene (B1212753) chain between the diacetylene units in polymers derived from this compound could influence the sensitivity and nature of the chromic transition. For instance, the thermochromic behavior of polydiacetylenes has been shown to be dependent on the length of the alkyl chains in the monomer units. mdpi.com By systematically varying the chain length of the diyne monomer, it is possible to control the temperature at which the color change occurs.

This compound as a Building Block for Complex Polycyclic Aromatic Hydrocarbons and Nanographenes

Polycyclic aromatic hydrocarbons (PAHs) and nanographenes are classes of molecules composed of fused aromatic rings. mun.ca They are of significant interest for their unique electronic and optical properties, with potential applications in organic electronics and materials science. mdpi.com The synthesis of these complex structures often relies on the strategic use of building blocks that can be cyclized and aromatized.

Arynes are highly reactive intermediates that are valuable in the construction of PAHs. researchgate.net Diynes like this compound can serve as precursors to these reactive species or participate in cycloaddition reactions to build up the carbon framework of PAHs and nanographenes. For example, the terminal alkyne groups can undergo various coupling and cyclization reactions to form new aromatic rings. The long aliphatic chain of this compound can act as a tether, bringing the reactive ends into proximity for intramolecular reactions, or it can be incorporated into the final structure, influencing its solubility and solid-state packing. rsc.org

Integration of Diyne Fragments into High-Energy Density Hydrocarbons

High-energy-density hydrocarbons (HEDHs) are a class of fuels that can store a large amount of chemical energy in a small volume. d-nb.info These materials are of interest for applications where space and weight are critical, such as in aerospace. dtic.mil The energy density of a hydrocarbon is related to its heat of combustion and its density. Highly strained cyclic molecules and molecules with a high proportion of carbon-carbon and carbon-hydrogen bonds are often targeted in the design of HEDHs. d-nb.inforesearchgate.net

The integration of diyne fragments into hydrocarbon structures can increase their energy content due to the high energy of the carbon-carbon triple bonds. While this compound itself is a linear molecule, it can be used as a synthon to construct more complex, strained polycyclic systems. rsc.org For example, the terminal alkynes can participate in cycloaddition reactions to form four-membered rings, which are known to possess significant ring strain and therefore higher energy. rsc.org The long carbon chain of this compound could also be cyclized to form large ring systems, which can then be further functionalized to increase their density and energy content.

Computational and Theoretical Investigations of Trideca 1,12 Diyne

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and spectroscopic signatures. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it well-suited for studying relatively large molecules like trideca-1,12-diyne. A key application of DFT is conformational analysis, which is crucial for understanding the behavior of the flexible nine-carbon methylene (B1212753) chain separating the terminal alkynes.

The conformational landscape of this compound is expected to be complex, with numerous possible arrangements of the aliphatic backbone. The lowest energy conformations would seek to minimize steric hindrance by adopting an extended, zig-zag (anti-periplanar) arrangement for the carbon-carbon single bonds. mdpi.comnih.gov However, rotations around these bonds lead to a variety of higher-energy gauche conformers. The terminal alkyne groups, being linear, add less complexity than bulkier substituents but their interactions, and potential for intramolecular interactions in folded conformations, must be considered.

DFT calculations, often using hybrid functionals like B3LYP or B3PW91, can be employed to locate these various conformers on the potential energy surface and calculate their relative energies. mdpi.com While specific energetic data for this compound is not published, a representative low-energy conformer would exhibit dihedral angles close to 180° for the central carbon chain.

| Dihedral Angle | Atoms Involved | Theoretical Value (°) |

|---|---|---|

| τ1 | H-C2-C3-C4 | ~60 / 180 |

| τ2 | C2-C3-C4-C5 | ~180 |

| τ3 | C3-C4-C5-C6 | ~180 |

| τ4 | C4-C5-C6-C7 | ~180 |

| τ5 | C5-C6-C7-C8 | ~180 |

| τ6 | C6-C7-C8-C9 | ~180 |

| τ7 | C7-C8-C9-C10 | ~180 |

| τ8 | C8-C9-C10-C11 | ~180 |

This table is illustrative and based on the general principles of alkane conformational preferences.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding chemical reactivity. For this compound, the HOMO and LUMO are expected to be primarily localized on the two terminal alkyne π-systems. masterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic excitability and kinetic stability. beilstein-journals.org

DFT calculations are also widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure. mdpi.com

IR Spectroscopy: Harmonic frequency calculations can predict the vibrational modes of the molecule. For this compound, characteristic peaks for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and the terminal ≡C-H stretch (around 3300 cm⁻¹) would be predicted. mdpi.com

NMR Spectroscopy: DFT can compute NMR shielding tensors, which are then converted into chemical shifts. This allows for the prediction of the full ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule and its conformers. beilstein-journals.orgmdpi.com

While predicted spectra for this compound are not available, the methodology is standard practice in computational chemistry for structural verification. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

This compound's terminal alkyne groups are reactive handles for a variety of chemical transformations. Computational modeling, particularly with DFT, is instrumental in mapping the reaction pathways, identifying intermediates, and calculating the activation energies of transition states for these reactions.

A primary reaction of terminal alkynes is oxidative homocoupling to form a symmetrical 1,3-diyne, known as the Glaser, Eglinton, or Hay coupling. ub.educhemmethod.commdpi.com DFT studies on model systems like phenylacetylene (B144264) have provided detailed mechanistic insights applicable to this compound. ub.edu These studies have shown that, contrary to some earlier proposals, the copper-catalyzed reaction does not proceed through free alkynyl radicals. Instead, the mechanism involves:

Coordination of the alkyne to the copper(II) center, which increases the acidity of the terminal C-H bond. ub.edu

Deprotonation of the alkyne by a base (e.g., acetate (B1210297) or an amine ligand) to form a copper(II) acetylide complex. ub.edu

Dimerization of two copper(II) acetylide complexes.

A bimetallic reductive elimination from the dinuclear copper complex to form the C-C bond of the new conjugated diyne and two copper(I) species. ub.edu

DFT calculations have been crucial in establishing the free energy profile of this catalytic cycle, identifying the deprotonation step as rate-limiting, and explaining the role of different ligands and solvents. ub.eduacs.org Similar computational approaches have been applied to understand the mechanisms of other reactions involving α,ω-diynes, such as iridium-catalyzed [2+2+2] cycloadditions with cyanamides to form substituted pyridines researchgate.net and electrophilic cyclizations. researchgate.net

Predictive Studies for Polymerization Behavior and Material Properties

The bifunctional nature of this compound makes it a potential monomer for synthesizing polymers. Computational studies can predict the feasibility of different polymerization routes and the properties of the resulting materials.

DFT can be used to model the chain initiation and propagation steps in various polymerization reactions. mdpi.com For α,ω-diynes, several polymerization methods are relevant, including metathesis polymerization and coordination polymerization. acs.orgusda.govrsc.org Computational modeling can elucidate the detailed mechanism of these complex catalytic processes, revealing the importance of factors like steric and electronic effects on the efficiency and selectivity of the polymerization. mdpi.comacs.org For instance, DFT calculations on metathesis and metallotropy (M&M) polymerization have identified key agostic interactions that stabilize the transition states and are critical for successful polymerization. acs.org

Furthermore, computational methods are increasingly used to predict the macroscopic properties of the resulting polymers.

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical correlation between the chemical structure (represented by molecular descriptors) and a specific property. QSPR can be used to predict properties like the dielectric constant, glass transition temperature, and mechanical strength of polymers derived from monomers like this compound. mdpi.com

Molecular Dynamics (MD) and DFT: For more fundamental predictions, MD simulations can model the bulk polymer's morphology, while DFT calculations on polymer fragments can predict electronic properties like band gaps, which are relevant for applications in organic electronics. Patents for mechanoresponsive polymers have cited DFT results for the activation enthalpy of conformational changes in polymer backbones, demonstrating the industrial relevance of these predictive studies. google.com

Spectroscopic and Analytical Methodologies for Diyne Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessmentmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, including diynes. researchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the verification of the molecular skeleton and the assessment of sample purity. numberanalytics.comacs.org

Advanced ¹H and ¹³C NMR Techniques for Diyne Analysis

One-dimensional ¹H and ¹³C NMR are the primary tools for the initial characterization of trideca-1,12-diyne.

In the ¹H NMR spectrum , the terminal alkynyl protons (≡C-H) of this compound are particularly diagnostic, typically appearing as a triplet in the range of δ 1.9-2.1 ppm. This upfield shift, compared to vinylic protons, is due to the shielding effect of the cylindrical π-electron cloud of the triple bond. libretexts.org The methylene (B1212753) protons adjacent to the triple bonds (propargyl protons) usually resonate around δ 2.1-2.4 ppm. The remaining methylene groups in the long aliphatic chain give rise to a complex multiplet in the δ 1.2-1.6 ppm region.

The ¹³C NMR spectrum provides complementary information. The sp-hybridized carbons of the terminal alkyne groups are characteristic. The carbon atom of the C≡C bond not attached to a hydrogen (C-1 and C-12) resonates at a different chemical shift than the terminal carbon (C-2 and C-11) which is bonded to a hydrogen. For similar long-chain diynes, these signals can appear in the range of δ 68-85 ppm. The signals for the methylene carbons appear in the aliphatic region of the spectrum (δ 18-34 ppm).

Advanced 1D NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for differentiating between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals in the crowded aliphatic region of the this compound spectrum. numberanalytics.com

A representative, though not specific to this compound, set of NMR data for a related long-chain diyne is presented below to illustrate the typical chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Long-Chain Terminal Diyne

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| ≡C-H | ~1.95 (t) | - |

| -C≡C -H | - | ~68.2 |

| -C ≡C-H | - | ~84.5 |

| -CH₂-C≡ | ~2.18 (dt) | ~18.3 |

| -CH₂-CH₂-C≡ | ~1.52 (p) | ~28.3 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. Data is illustrative.

Two-Dimensional NMR Spectroscopic Approaches

To overcome the limitations of 1D NMR, especially in assigning the signals of the long methylene chain, two-dimensional (2D) NMR techniques are employed. nobelprize.orgwikipedia.org These experiments correlate signals from different nuclei, providing a connectivity map of the molecule. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates ¹H nuclei that are coupled to each other. numberanalytics.com For this compound, COSY would show cross-peaks between the terminal alkyne proton and the adjacent propargyl protons, and sequentially along the entire methylene chain, confirming the linear structure.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded ¹H and ¹³C nuclei. This is crucial for definitively assigning each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. numberanalytics.com For this compound, HMBC would show correlations from the terminal alkyne proton to the C-2 and C-3 carbons, and from the propargyl protons to the C-1, C-2, and C-4 carbons, providing unambiguous confirmation of the connectivity around the alkyne functional groups.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysismdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) or chemical ionization (CI) would be used to accurately determine its molecular mass, which is expected to be C₁₃H₂₀. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. edinst.commdpi.com These two methods are complementary, as their selection rules differ. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of the terminal alkyne groups in this compound. jove.comorgchemboulder.com Key expected absorption bands include:

≡C-H Stretch: A strong and sharp band around 3300 cm⁻¹. orgchemboulder.comlibretexts.org This is a highly diagnostic peak for terminal alkynes.

C≡C Stretch: A weak to medium, sharp band in the range of 2100-2140 cm⁻¹. orgchemboulder.comlibretexts.org The intensity of this band is generally weaker for terminal alkynes compared to some other functional groups.

≡C-H Bend: A broad and strong band typically found in the 610-700 cm⁻¹ region. orgchemboulder.com

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of the C-H bonds in the methylene chain. libretexts.org

CH₂ Bend: Absorptions around 1465 cm⁻¹ corresponding to the scissoring vibration of the methylene groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| C-H (sp³) Stretch | 2850-2960 | Strong |

| C≡C Stretch | 2100-2140 | Weak-Medium, Sharp |

| CH₂ Bend | ~1465 | Medium |

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds, making it an excellent tool for observing the C≡C triple bond. nih.gov While the C≡C stretch may be weak in the IR spectrum, it often gives a strong signal in the Raman spectrum, appearing in a similar region of 2100-2140 cm⁻¹. nih.gov The symmetric nature of the long aliphatic chain can also give rise to characteristic Raman bands. The combination of IR and Raman spectra provides a more complete vibrational profile of this compound. aps.org

X-ray Crystallography for Solid-State Structure Determinationlibretexts.orgfigshare.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgcam.ac.uk This technique requires a single, well-ordered crystal of the compound. wikipedia.org When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. microanalysis.com.au By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the precise location of each atom. cam.ac.uk

For this compound, a successful X-ray crystal structure analysis would provide:

Precise bond lengths and bond angles for the entire molecule.

The conformation of the long aliphatic chain in the crystalline state.

Information about the intermolecular interactions and packing of the molecules in the crystal lattice.

While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been widely applied to other long-chain diynes and polyynes. researchgate.netnih.gov These studies reveal how the molecules pack in the solid state, which is crucial for understanding their physical properties and potential for applications such as topochemical polymerization. researchgate.net

Concluding Remarks and Future Research Outlook

Current Challenges and Promising Research Opportunities in Trideca-1,12-diyne Chemistry

The chemistry of this compound, like other non-conjugated diynes, presents a unique set of challenges and opportunities that distinguish it from the more widely studied conjugated systems. The separation of the two alkyne groups by a flexible nine-carbon chain influences its reactivity and potential applications.

Current Challenges:

Selective Functionalization: A primary challenge in the chemistry of non-conjugated diynes like this compound is achieving selective functionalization of one alkyne group over the other. rsc.org The two terminal triple bonds have similar reactivity, making it difficult to perform reactions at one end of the molecule without affecting the other. This lack of selectivity can lead to mixtures of products, complicating purification and reducing yields. rsc.org

Control of Cyclization Reactions: The long, flexible alkyl chain in this compound makes intramolecular cyclization reactions challenging to control. While cyclization is a powerful tool for creating complex cyclic molecules, the entropic penalty for bringing the two reactive ends of a long chain together is high. d-nb.info This can lead to a preference for intermolecular polymerization over intramolecular cyclization. acs.org

Polymerization Control: While α,ω-diynes are valuable monomers for creating polymers, controlling the molecular weight and polydispersity of the resulting polymers can be difficult. researchgate.netusda.gov The reactivity of the terminal alkynes needs to be carefully managed to achieve well-defined polymer architectures. researchgate.net

Promising Research Opportunities:

Development of Selective Catalysts: There is a significant opportunity in designing and developing new catalytic systems that can differentiate between the two terminal alkyne groups of this compound. Such catalysts could enable the stepwise functionalization of the molecule, opening up pathways to complex, unsymmetrically substituted long-chain compounds. Research into transition-metal catalysts, particularly those based on palladium, rhodium, and cobalt, has shown promise in controlling the regioselectivity of diyne reactions. d-nb.infonih.gov

Template-Directed Cyclization: To overcome the challenges of intramolecular cyclization, template-directed synthesis presents a promising approach. By using a template molecule to pre-organize the this compound molecule, the two alkyne ends can be brought into proximity, favoring cyclization over polymerization. This could lead to the synthesis of novel macrocycles with unique properties.

Advanced Polymer Architectures: Further exploration of the polymerization of this compound could lead to new materials with tailored properties. Research into living polymerization techniques for diynes could provide precise control over polymer length and architecture, leading to the creation of advanced materials such as block copolymers and highly branched polymers. researchgate.net

| Research Area | Current Challenge | Promising Opportunity |

| Selective Functionalization | Poor selectivity between two identical terminal alkyne groups. rsc.org | Development of novel regioselective catalysts. d-nb.infonih.gov |

| Cyclization Reactions | High entropic barrier to intramolecular cyclization. d-nb.info | Template-directed synthesis to promote cyclization. |

| Polymerization | Difficulty in controlling polymer molecular weight and architecture. researchgate.netusda.gov | Exploration of living polymerization techniques for diynes. researchgate.net |

Interdisciplinary Perspectives and Emerging Applications of Diyne-Containing Materials

The unique structural and electronic properties of diynes make them valuable building blocks for a wide range of materials with applications across various scientific disciplines. While this compound itself is a simple molecule, it serves as a precursor to more complex structures with significant potential.

Materials Science:

Conducting Polymers: Diyne-containing polymers, particularly those with conjugated systems, are of great interest for their potential as organic electronic materials. researchgate.net While this compound is non-conjugated, it can be polymerized to form materials that, upon further modification, could exhibit interesting electronic properties. The development of long-chain polyynes is an active area of research for creating new types of carbon wires and semiconducting materials. nih.govtongji.edu.cn

Self-Healing Materials: The reactive nature of the alkyne groups in diynes can be harnessed to create self-healing polymers. By incorporating diyne moieties into a polymer matrix, damage to the material can trigger a polymerization or cross-linking reaction that repairs the structure. eurekalert.org The long flexible chain of this compound could impart flexibility to such materials.

Biomedical Applications:

Drug Delivery: The alkyne groups in diynes are amenable to "click" chemistry reactions, which are widely used in bioconjugation. Polymers derived from this compound could be functionalized with targeting ligands and therapeutic agents for use in drug delivery systems. nih.gov

Tissue Engineering: The biocompatibility and tunable mechanical properties of diyne-based polymers make them attractive candidates for tissue engineering scaffolds. These materials can be designed to be biodegradable and to support cell growth. nih.govmdpi.com Graphdiyne (GDY), a 2D material composed of sp and sp2 hybridized carbon, has shown potential in peripheral nerve regeneration. nih.gov

Electronics and Photonics:

Molecular Wires: Long-chain polyynes, which can be synthesized from α,ω-diynes, are being investigated as molecular-scale wires for nanoelectronic devices. nih.gov The ability to control the length and functionalization of these chains is crucial for developing future electronic components.

Nonlinear Optical Materials: The extended π-systems that can be generated from diyne precursors can give rise to materials with significant nonlinear optical properties. researchgate.net These materials have potential applications in optical communications and data storage. iphy.ac.cn

| Discipline | Emerging Application | Relevant Properties of Diyne-Containing Materials |

| Materials Science | Conducting Polymers, Self-Healing Materials | Electronic conductivity, reactivity of alkyne groups. researchgate.neteurekalert.org |

| Biomedicine | Drug Delivery, Tissue Engineering | Biocompatibility, functionalizability via click chemistry. nih.govmdpi.com |

| Electronics & Photonics | Molecular Wires, Nonlinear Optical Materials | Extended π-conjugation, tunable electronic properties. researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.